H-Gly-Glu-pNA, also known as Glycine-Glutamic acid-p-nitroanilide, is a compound that belongs to the class of peptide nucleic acids (PNA). Peptide nucleic acids are synthetic polymers that can bind to complementary nucleic acid sequences, offering potential applications in molecular biology and genetic research. H-Gly-Glu-pNA specifically features a glycine and glutamic acid moiety linked to a p-nitroanilide group, which can serve as a chromogenic substrate in various biochemical assays.
H-Gly-Glu-pNA is synthesized through peptide coupling methods that involve the combination of amino acids with p-nitroaniline derivatives. It is classified under peptide nucleic acids due to its unique backbone structure, which differs from traditional DNA and RNA by substituting the phosphate-sugar backbone with a peptide-like structure. This classification allows for enhanced stability and binding affinity to target nucleic acids compared to conventional oligonucleotides .
The synthesis of H-Gly-Glu-pNA typically involves several key steps:
The molecular structure of H-Gly-Glu-pNA can be described as follows:
The chemical formula for H-Gly-Glu-pNA is typically represented as , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 252.24 g/mol .
H-Gly-Glu-pNA participates in several chemical reactions:
The mechanism of action for H-Gly-Glu-pNA primarily revolves around its ability to hybridize with nucleic acids:
Relevant data regarding melting points or specific heat capacities may vary based on synthesis conditions but are generally not reported extensively in literature .
H-Gly-Glu-pNA has several applications in scientific research:
Synthetic Workflow: H-Gly-Glu-pNA (H-Gly-Glu-p-nitroanilide) is synthesized via Fmoc-based SPPS, leveraging p-nitroaniline (pNA) as a chromogenic reporter. The process initiates with Fmoc-Glu(OtBu)-Wang resin immobilization. After Fmoc deprotection (20% piperidine/DMF), Fmoc-Gly-OH is coupled using activating reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The final pNA conjugation employs pre-activated p-nitroaniline (using N,N'-diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt)) in DMF [1] [6].
Critical Parameters:
Table 1: SPPS Optimization Parameters for H-Gly-Glu-pNA
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU | 92% efficiency |
| pNA Activation | DIC/HOBt (4 hr) | Avoids <5% deletion |
| Solvent System | Anhydrous DMF | Prevents hydrolysis |
| Deprotection Time | 20 min (20% piperidine/DMF) | Minimizes aspartimide formation |
| Final Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | >98% deprotection |
Enzyme Classes & Mechanisms: Recombinant methods exploit ATP-grasp enzymes (e.g., bacterial DdaF homologs) and amide bond synthetases (ABS) (e.g., fungal McbA-like enzymes) for C-terminal pNA conjugation. ATP-grasp enzymes activate Glu’s α-carboxyl group via adenosine monophosphate (AMP) intermediate formation, followed by nucleophilic attack by pNA’s amine group. ABS enzymes directly adenylate carboxylates, enabling pNA ligation without protecting groups [5] [9].
Case Study: Fungal ABS SystemsAspergillus-derived ABS (e.g., Cp1D) exhibits broad specificity for acidic residues. In vitro, Cp1D ligates (2S,3S)-trans-epoxysuccinyl (tES)-Glu to pNA with a kcat of 8.3 min⁻¹ and Km of 120 μM for pNA. Fusion constructs with ubiquitin-like modifiers enable one-step purification and pNA labeling via TEV protease-cleavable linkers [5] [9].
Advantages Over SPPS:
Table 2: Enzymatic Systems for pNA Conjugation
| Enzyme Class | Example Enzyme | Donor Substrate | Acceptor | Km (μM) | Application |
|---|---|---|---|---|---|
| ATP-grasp ligase | DdaF | Glu-AMP | pNA | 85 ± 11 | Dipeptide-pNA synthesis |
| Amide bond synthetase | Cp1D (fungal) | tES-Glu-AMP | pNA | 120 ± 15 | Irreversible protease probes |
| Glycosyltransferase | MhGT1 | UDP-Glc | Glu-pNA* | 210 ± 30 | Glycopeptide-pNA probes |
Notes: *Glycosylates phenolic-OH groups adjacent to Glu-pNA.
Reaction Parameters:
Solubility Challenges: H-Gly-Glu-pNA’s polar side chains necessitate co-solvent systems (e.g., 10% DMSO/H₂O) during enzymatic synthesis. SPPS post-coupling PEG spacers (e.g., Fmoc-FFK-PEG2-pNA) improve aqueous solubility by 60% [6].
Protecting Group Strategy: Enzymatic routes bypass Glu γ-carboxyl protection. For SPPS, orthogonal protection (Glu(OtBu) vs. Glu(OMpe)) enables selective deprotection for glycopeptide derivatization using glycosyltransferases like MhGT1 (UDP-glucose donor) [4].
Yield Enhancement:
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